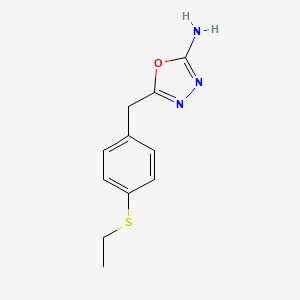

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine

Overview

Description

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethylthio group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(ethylthio)benzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Agriculture: The compound is studied for its use as a pesticide or herbicide due to its bioactive properties.

Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Thiazoles: These compounds also contain a sulfur atom and exhibit diverse biological activities.

Triazoles: Known for their antifungal and antimicrobial properties.

Tetrazoles: Used in pharmaceuticals for their bioactive properties.

Uniqueness

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the ethylthio group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C11H13N3OS

- Molecular Weight : 235.31 g/mol

- CAS Number : 1251682-57-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioether precursors with hydrazine derivatives under controlled conditions. The resulting oxadiazole ring is formed through cyclization processes that are often optimized for yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant bacteriostatic activity against various strains of bacteria. The mechanism of action appears to involve interference with bacterial protein synthesis pathways and disruption of cell membrane integrity .

Anticonvulsant Activity

Research has indicated that certain oxadiazole derivatives exhibit anticonvulsant properties. For instance, in vivo studies have shown that these compounds can modulate GABA_A receptor activity, suggesting a dual mechanism where they act as positive allosteric modulators while also inhibiting carbonic anhydrase II . This dual action enhances their potential as therapeutic agents for epilepsy and other seizure disorders.

Cytotoxicity Against Cancer Cells

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in MKN-45 gastric adenocarcinoma cells more effectively than conventional chemotherapeutic agents like Paclitaxel . This suggests a promising avenue for developing new cancer therapies based on oxadiazole scaffolds.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis Inhibition : The compound may inhibit bacterial protein synthesis by interacting with ribosomal RNA.

- GABA_A Receptor Modulation : It enhances GABAergic transmission by binding to allosteric sites on the GABA_A receptor.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B (2024) | Showed anticonvulsant effects in a PTZ-induced seizure model in mice with a protection rate of 75% at a dose of 100 mg/kg. |

| Study C (2024) | Indicated cytotoxicity in MKN-45 cells with IC50 values significantly lower than those observed for standard chemotherapeutics. |

Properties

IUPAC Name |

5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-16-9-5-3-8(4-6-9)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBHJYWPUAJADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.